Tripelennamine hydrochloride is a first-generation antihistamine belonging to the ethylenediamine class of drugs. [, , ] It acts as a competitive antagonist of the histamine H1 receptor, effectively blocking histamine's effects on the body. [, ] This property makes it a valuable tool in scientific research for investigating histamine-mediated processes and for understanding the role of the H1 receptor in various physiological and pathological conditions.
Tripelennamine was originally patented in 1946 by Carl Djerassi and his team at CIBA, which later became part of Novartis. The compound is categorized as a small molecule and can be administered via various routes, including oral and intravenous methods. Its chemical formula is , with a molar mass of approximately 255.365 g/mol .
The synthesis of tripelennamine hydrochloride typically involves the reaction of 2-benzylaminopyridine with 2-dimethylaminoethyl chloride in the presence of sodium amide. This method allows for the formation of the desired compound through nucleophilic substitution reactions, where the dimethylamino group acts as a nucleophile .
Tripelennamine hydrochloride features a complex molecular structure characterized by its ethylenediamine backbone. The structural formula can be represented as follows:
The molecular geometry indicates that tripelennamine hydrochloride has significant steric hindrance due to its bulky groups, which contributes to its selectivity for histamine receptors over other types.
Tripelennamine hydrochloride participates in various chemical reactions typical for antihistamines, including:
Tripelennamine acts primarily as an antagonist at the histamine H1 receptor sites. By binding to these receptors, it effectively blocks the action of endogenous histamine, which is responsible for various allergic symptoms such as itching, sneezing, and increased vascular permeability.
Tripelennamine hydrochloride possesses distinct physical and chemical properties:
Tripelennamine hydrochloride has several applications in both human medicine and veterinary practices:
Despite being less commonly used today due to the development of newer antihistamines with fewer side effects, tripelennamine remains an important compound in the history of allergy treatment .
Tripelennamine hydrochloride (chemical name: N-Benzyl-Ν′,Ν′-dimethyl-Ν-2-pyridylethylenediamine hydrochloride) is an ethylenediamine-derived antihistamine with the molecular formula C₁₆H₂₁N₃·HCl and a molar mass of 291.82 g/mol. The crystal structure comprises a protonated tertiary amine center forming an ionic bond with the chloride anion. The pyridine ring (attached to the ethylenediamine backbone) and benzyl group adopt distinct spatial orientations influencing packing efficiency. X-ray diffraction confirms a monoclinic crystal system with specific lattice parameters contributing to its stability. The chloride ion stabilizes the solid-state structure through N⁺–H···Cl⁻ hydrogen bonding and electrostatic interactions, directly impacting its melting point (283–284°C) and hygroscopicity. Thermal analysis reveals no polymorphic transitions below its decomposition temperature, consistent with its use as a reference standard in chromatography [5] [7].
Tripelennamine hydrochloride exhibits high water solubility (100 mg/mL or 342.68 mM at 25°C), attributable to its ionic character. Solubility is pH-dependent due to the pyridine nitrogen (pKₐ ~6.7), decreasing significantly in alkaline conditions. Partition coefficient studies reveal moderate lipophilicity:
Table 1: Physicochemical Properties of Tripelennamine Hydrochloride
Property | Value | Conditions |
---|---|---|
Molecular Weight | 291.82 g/mol | - |
Water Solubility | 342.68 mM | 25°C |
Log P | 0.75 | Octanol/water |
Log D₇.₄ | -0.72 | pH 7.4 |
Melting Point | 283–284°C | - |
Stability assessments indicate susceptibility to oxidation at the benzyl and pyridyl sites. Solid-state degradation is minimal under anhydrous storage (4°C), but solutions degrade rapidly at pH >7.0, necessitating acidified formulations. Hydrolysis studies confirm resilience to aqueous breakdown at physiological pH over 24 hours [5] [7].
The synthesis leverages a two-step sequence starting with 2-aminopyridine and benzaldehyde:
Tripelennamine hydrochloride and citrate salts differ markedly in synthesis routes and biopharmaceutical properties:
Table 2: Comparative Properties of Tripelennamine Salts
Property | Hydrochloride | Citrate |
---|---|---|
Molecular Weight | 291.82 g/mol | 447.45 g/mol |
Solubility in Water | 342.68 mM | ≥500 mg/mL |
Formulation | Tablets | Elixir/Syrup |
Bioavailability | Rapid absorption (Tₘₐₓ: 15–30 min) | Slower dissolution (Tₘₐₓ: 45–60 min) |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7